![molecular formula C24H24ClN3O B4988804 N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine
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Overview
Description
N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. The compound is commonly referred to as BCBPA and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of BCBPA is not fully understood. However, studies have shown that BCBPA can interact with various receptors in the body, including serotonin and dopamine receptors. BCBPA has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
BCBPA has been shown to have various biochemical and physiological effects. Studies have shown that BCBPA can reduce the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BCBPA has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, BCBPA has been shown to have antidepressant effects and can improve mood.
Advantages and Limitations for Lab Experiments
One of the advantages of using BCBPA in lab experiments is its high purity and stability. BCBPA is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using BCBPA in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on BCBPA. One area of research is to further understand the mechanism of action of BCBPA and identify its molecular targets. Another area of research is to investigate the potential use of BCBPA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the safety and toxicity of BCBPA in animal models.
Synthesis Methods
The synthesis method for BCBPA involves the reaction of 4-chloroaniline with benzyl 3-hydroxybenzoate in the presence of sodium hydroxide and potassium carbonate. The resulting compound is then reacted with benzaldehyde to form BCBPA. The synthesis method has been optimized to achieve high yields of BCBPA with high purity.
Scientific Research Applications
BCBPA has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and depression. Studies have shown that BCBPA has anti-cancer properties and can inhibit the growth of cancer cells. BCBPA has also been shown to have neuroprotective properties and can reduce the symptoms of Alzheimer's disease. Additionally, BCBPA has been studied for its potential use as an antidepressant.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-9-11-23(12-10-22)27-13-15-28(16-14-27)26-18-21-7-4-8-24(17-21)29-19-20-5-2-1-3-6-20/h1-12,17-18H,13-16,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAVFDRZQDMGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
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